molecular formula C25H22N2O6 B2886345 N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide CAS No. 888465-26-7

N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2886345
CAS RN: 888465-26-7
M. Wt: 446.459
InChI Key: DORLNUWSXYLCOO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide, also known as DMBA, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. This molecule belongs to the class of benzofuran compounds, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Synthesis and Pharmacological Activities

  • The compound is utilized in synthesizing various heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds are known for their anti-inflammatory and analgesic properties, particularly as cyclooxygenase-1/2 (COX-1/2) inhibitors. They exhibit significant inhibitory activity on COX-2 selectivity and demonstrate notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidopaminergic Properties

  • Benzamide derivatives, including variants of the compound , have been studied for their antidopaminergic properties. These compounds show potential as antipsychotic agents, demonstrating an ability to inhibit dopaminergic activities, which is significant in the treatment of psychiatric disorders (Högberg et al., 1990).

Synthesis of Analogs for Drug Development

  • The compound has been used as a starting point in the synthesis of various analogs aimed at improving systemic exposure in drug development. For instance, its derivatives have been synthesized to study their efficacy as analogs of rhein, a drug used in treating osteoarthritis (Owton et al., 1995).

Sigma-2 Receptor Probe Development

  • Variants of the compound have been radiolabeled and evaluated for binding to sigma-2 receptors. This research is crucial in understanding the role of sigma-2 receptors and developing probes for in vitro studies (Xu et al., 2005).

Gastrointestinal Prokinetic Activity

  • Certain derivatives of the compound have shown balanced gastrointestinal prokinetic and antiemetic activities, marking them as potential agents for gastrointestinal disorders (Sakaguchi et al., 1992).

Dopamine D(3) Receptor Ligands

  • Modifications of the compound have led to the identification of derivatives with significant affinity for dopamine D(3) receptors, which are important in the study of dopamine-mediated responses (Leopoldo et al., 2002).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-16-8-6-7-15(13-16)24(28)27-22-18-9-4-5-10-20(18)33-23(22)25(29)26-19-14-17(31-2)11-12-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORLNUWSXYLCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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